6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine
Overview
Description
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine is a chemical compound with the molecular formula C8H11BrN4 and a molecular weight of 243.11 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the pyrazine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 2nd position of the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-bromopyrazine-2,3-diamine with cyclopropylmethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity 6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Scientific Research Applications
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N2-(cyclopropylmethyl)pyrazine-2,3-diamine
- 6-Fluoro-N2-(cyclopropylmethyl)pyrazine-2,3-diamine
- 6-Iodo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine
Uniqueness
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. The cyclopropylmethyl group also contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
5-bromo-3-N-(cyclopropylmethyl)pyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-6-4-11-7(10)8(13-6)12-3-5-1-2-5/h4-5H,1-3H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGCNUPIQDFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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